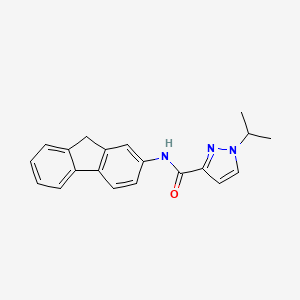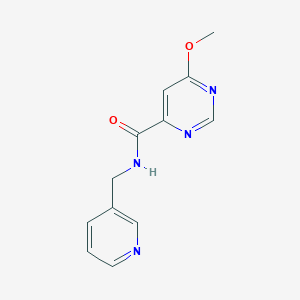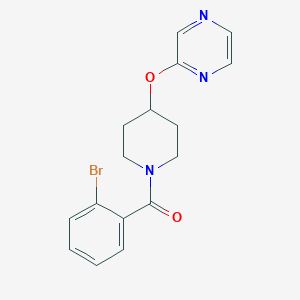
2-(5,5-二甲基吡咯烷-3-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-(5,5-Dimethylpyrrolidin-3-yl)ethanol" is a compound that likely shares chemical properties and synthesis routes with other nitrogen-containing organic compounds, particularly those in the pyrrolidine and alcohol families. Research in these areas typically focuses on understanding the molecular structure, reactivity, and potential applications of such compounds in various fields, including material science and pharmaceuticals.
Synthesis Analysis
Synthesis routes for related compounds often involve multistep reactions, including protection/deprotection strategies, functional group transformations, and stereocontrolled synthesis methods. For example, the synthesis of pyrrolidine derivatives has been demonstrated through reactions involving key precursors and intermediates under controlled conditions to achieve the desired stereochemistry and functional group incorporation (Elladiou & Patrickios, 2012).
Molecular Structure Analysis
The molecular structure of nitrogen-containing heterocycles like "2-(5,5-Dimethylpyrrolidin-3-yl)ethanol" can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the compound's conformation, stereochemistry, and electronic properties. The crystal structure analysis of similar compounds reveals the geometry around metal centers and the coordination behavior of ligands, which are critical for understanding the reactivity and binding properties of the compound (Jeragh, Ali, & El-asmy, 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives, including potential reactions such as nucleophilic substitutions, additions to multiple bonds, and transformations involving the nitrogen atom, is a key area of study. The compound's behavior in various chemical environments can be predicted based on its functional groups and molecular structure. The synthesis and reactivity of some related compounds have shown that these can act as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry (Mardani et al., 2019).
科学研究应用
化学和热解
2-(吡啶-2-基)乙醇,与2-(5,5-二甲基吡咯烷-3-基)乙醇相关的化合物,已被确认为甲基丙烯酸(MAA)的有效保护基。它可以在聚合后选择性地在碱性条件下化学去除,或在高于110°C的温度下热解。这种化合物在酸性条件下稳定,并且抵抗催化氢解反应。由于其商业可获性和相对低成本,它在聚合物化学中的应用非常重要(Elladiou & Patrickios, 2012)。
蒂申科反应中的合成和晶体结构
与2-(5,5-二甲基吡咯烷-3-基)乙醇具有结构相似性的化合物1,1-二甲基-2-(吡啶-2-基)乙醇,用于合成N,O-双齿铝化合物。这些化合物在无溶剂条件下的蒂申科反应中表现出优异的催化活性,且反应条件温和(Han et al., 2015)。
合成、晶体结构和生物活性
2,5-己二酮双(异尼古丁酰腙)和N-(2,5-二甲基-1H-吡咯-1-基)异尼古丁酰胺,与2-(5,5-二甲基吡咯烷-3-基)乙醇相关的化合物,已被合成并结构表征。这些化合物及其金属配合物对细菌和真菌具有活性,表明可能具有生物医药应用潜力(Jeragh et al., 2015)。
合成和表征在DNA相互作用和裂解中
类似于2-(5,5-二甲基吡咯烷-3-基)乙醇,如N,N-二甲基-2-(5-(吡啶-2-基)-1H-四唑-1-基)乙胺等吡啶-四唑配体已被合成和表征。这些化合物显示出显著的DNA结合和核酸酶裂解活性,这对于开发新的治疗剂可能至关重要(Rao et al., 2015)。
合成和评估抗炎潜力
类似化合物,如在乙醇中使用二甲酮制备的香豆素衍生物,已被合成并评估其抗炎潜力。这表明2-(5,5-二甲基吡咯烷-3-基)乙醇衍生物可能被用于开发抗炎药物(Gandhi et al., 2018)。
安全和危害
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause eye damage and may be harmful if inhaled . The hazard statements associated with the compound are H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-(5,5-dimethylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-10)6-9-8/h7,9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBHVDOFTTUVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)


![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)
![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2492506.png)
![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)


![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)